Dibutyl 2-methylbut-2-enedioate
Description
Dibutyl 2-methylbut-2-enedioate is a dialkyl ester derived from 2-methylbut-2-enedioic acid (HOOC-C(CH₃)=CH-COOH), where both carboxylic acid groups are esterified with n-butanol. Its molecular formula is C₁₃H₂₂O₄, and it features a conjugated diene system with a methyl substituent.
Properties
CAS No. |
22644-92-4 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
dibutyl 2-methylbut-2-enedioate |
InChI |
InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
CBTPGSGIWLRAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C(C)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2-methylbut-2-enedioate can be synthesized through the esterification of citraconic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-methylbut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Dibutyl 2-methylbut-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism by which dibutyl 2-methylbut-2-enedioate exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Dibutyl Methylphosphonate (CAS RN: 2404-73-1)
- Molecular Formula : C₉H₂₁O₃P
- Functional Group : Phosphonate ester (P=O bond).
- Applications: Used as a solvent or chemical intermediate in organophosphorus synthesis.
- Key Differences :
- Contains a phosphorus atom, enhancing its utility in flame retardants or metal extraction.
- Lower molecular weight (C₉ vs. C₁₃) compared to this compound.
Di-n-butyl Phthalate (UN 3082)
- Molecular Formula : C₁₆H₂₂O₄
- Functional Group : Phthalate ester (aromatic dicarboxylate).
- Regulatory Status : Classified under UN 3082 for environmental hazards during transport .
- Applications : Widely used as a plasticizer in polymers.
- Key Differences :
- Aromatic backbone increases rigidity and persistence in the environment.
- Higher carbon content (C₁₆ vs. C₁₃) but identical hydrogen and oxygen counts (C₁₆H₂₂O₄ vs. C₁₃H₂₂O₄).
Dibutyl Hydrogen Phosphonate
- Molecular Formula : C₈H₁₉O₃P
- Functional Group : Phosphite ester (P–O–C linkage).
- Applications : Acts as an antioxidant or stabilizer in industrial formulations .
- Key Differences :
- Phosphite esters are more reactive toward oxidation compared to phosphonates or carboxylates.
- Simpler structure (C₈ vs. C₁₃) with distinct coordination chemistry.
Comparative Data Table
Structural and Reactivity Insights
- This compound: The conjugated diene system may enhance reactivity in cycloaddition reactions.
- Phosphonate/Phosphite Esters :
- Phosphorus-containing esters exhibit higher thermal stability and coordination capabilities compared to carboxylates.
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